molecular formula C13H13F6OP B12845678 2,6-Dimethyl-4-phenylpyrylium hexafluorophosphate CAS No. 84282-34-8

2,6-Dimethyl-4-phenylpyrylium hexafluorophosphate

Cat. No.: B12845678
CAS No.: 84282-34-8
M. Wt: 330.21 g/mol
InChI Key: ZLPYQPYUYPJFLE-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-phenylpyrylium hexafluorophosphate is a chemical compound with the molecular formula C₁₃H₁₃F₆OP It is known for its unique structure, which includes a pyrylium ring substituted with methyl and phenyl groups, and a hexafluorophosphate counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-phenylpyrylium hexafluorophosphate typically involves the reaction of 2,6-dimethyl-4-phenylpyrylium chloride with potassium hexafluorophosphate. The reaction is carried out in an appropriate solvent, such as acetonitrile, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-phenylpyrylium hexafluorophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The pyrylium ring can undergo substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2,6-Dimethyl-4-phenylpyrylium hexafluorophosphate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyrylium-based compounds.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.

    Industry: It is utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-phenylpyrylium hexafluorophosphate involves its interaction with specific molecular targets and pathways. The pyrylium ring structure allows it to participate in various chemical reactions, influencing the behavior of other molecules. The hexafluorophosphate counterion also plays a role in stabilizing the compound and facilitating its reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethyl-4-phenylpyrylium chloride
  • 2,6-Dimethyl-4-phenylpyrylium tetrafluoroborate
  • 2,6-Dimethyl-4-phenylpyrylium perchlorate

Uniqueness

2,6-Dimethyl-4-phenylpyrylium hexafluorophosphate is unique due to its hexafluorophosphate counterion, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where the hexafluorophosphate ion’s characteristics are advantageous.

Properties

CAS No.

84282-34-8

Molecular Formula

C13H13F6OP

Molecular Weight

330.21 g/mol

IUPAC Name

2,6-dimethyl-4-phenylpyrylium;hexafluorophosphate

InChI

InChI=1S/C13H13O.F6P/c1-10-8-13(9-11(2)14-10)12-6-4-3-5-7-12;1-7(2,3,4,5)6/h3-9H,1-2H3;/q+1;-1

InChI Key

ZLPYQPYUYPJFLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=[O+]1)C)C2=CC=CC=C2.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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